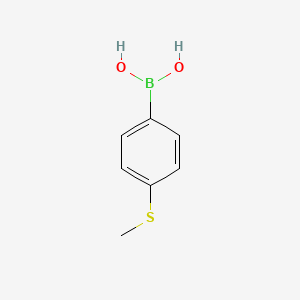

Ácido 4-(metiltio)fenilborónico

Descripción general

Descripción

4-(Methylthio)phenylboronic acid, also known as 4-(Methylsulfanyl)benzeneboronic acid or 4-(Methylsulfanyl)phenylboronic acid, is a chemical compound with the linear formula CH3SC6H4B(OH)2 . It has a molecular weight of 168.02 .

Molecular Structure Analysis

The molecular structure of 4-(Methylthio)phenylboronic acid consists of a phenyl ring (C6H4) with a methylthio (CH3S) group and a boronic acid (B(OH)2) group attached . The boron atom in the boronic acid group is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis

4-(Methylthio)phenylboronic acid is involved in several types of chemical reactions. These include Suzuki-Miyaura cross-coupling reactions with 2-aryl-1-bromo-1-nitroethenes or alkynyl bromides, addition reactions with naphthyridine N-oxides, oxyarylation of Heck reaction intermediates for the synthesis of THF derivatives, sulfoxidation reactions, and copper-catalyzed halogenation .Physical And Chemical Properties Analysis

4-(Methylthio)phenylboronic acid is an off-white crystalline powder . It has a melting point of 210-214 °C . The compound is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride .Aplicaciones Científicas De Investigación

Reacciones de acoplamiento cruzado de Suzuki-Miyaura

El MTBA se utiliza comúnmente como reactivo en reacciones de acoplamiento cruzado de Suzuki-Miyaura . Esta reacción es fundamental en el campo de la química orgánica para la formación de enlaces carbono-carbono. El MTBA puede acoplarse con diversos haluros de arilo o vinilo, particularmente en presencia de un catalizador de paladio, para sintetizar diversos compuestos aromáticos. Este proceso se aplica ampliamente en la industria farmacéutica para la síntesis de moléculas de fármacos complejas.

Síntesis de derivados de tetrahidrofurano

El MTBA participa en la oxiarilación de los intermediarios de la reacción de Heck , lo que lleva a la síntesis de derivados de tetrahidrofurano (THF). Los compuestos de THF son esenciales en la síntesis orgánica y tienen aplicaciones que van desde disolventes en reacciones químicas hasta precursores de polímeros.

Reacciones de sulfoxidación

En el campo de la química de la sulfoxidación, el MTBA desempeña un papel como reactivo . La sulfoxidación es un paso crucial en la síntesis de sulfoxidos, que son valiosos en el desarrollo de productos farmacéuticos y agroquímicos que contienen azufre debido a su actividad biológica.

Reacciones de halogenación

El MTBA se utiliza en reacciones de halogenación catalizadas por cobre . La halogenación es una reacción química fundamental que introduce átomos de halógeno en compuestos orgánicos. Esta transformación es significativa para la producción de muchos productos químicos comerciales, incluidos disolventes, retardantes de llama e intermediarios en la síntesis de ingredientes farmacéuticos activos.

Aplicaciones de detección

Los ácidos borónicos, incluido el MTBA, exhiben interacciones con dioles y bases de Lewis fuertes como los aniones fluoruro o cianuro, lo que lleva a su utilidad en diversas aplicaciones de detección . Se pueden utilizar para detectar azúcares, lo cual es particularmente útil para monitorizar los niveles de glucosa en pacientes diabéticos.

Reacciones de adición con N-óxidos de naftiridina

El MTBA participa en reacciones de adición con N-óxidos de naftiridina . Estas reacciones forman parte de una clase más amplia de reacciones de adición que son importantes para la construcción de heterociclos complejos que contienen nitrógeno, que son estructuras comunes en muchos productos farmacéuticos.

Síntesis de compuestos aromáticos

El MTBA se puede utilizar en la síntesis de compuestos aromáticos mediante reacciones con 2-aril-1-bromo-1-nitroetenos o bromuros alquinílicos . Los productos resultantes son importantes para el desarrollo de colorantes, pigmentos y diodos orgánicos emisores de luz (OLED).

Safety and Hazards

While specific safety and hazard information for 4-(Methylthio)phenylboronic acid is not available in the search results, general precautions for handling boronic acids should be followed. These include avoiding inhalation, contact with skin and eyes, and ingestion. Personal protective equipment such as dust masks, eyeshields, and gloves should be used .

Mecanismo De Acción

Target of Action

The primary target of 4-(Methylthio)phenylboronic acid is the respiratory system, eyes, and skin . It interacts with these targets, causing various effects that are crucial to its overall mechanism of action.

Mode of Action

4-(Methylthio)phenylboronic acid is involved in Suzuki-Miyaura cross-coupling reactions with 2-aryl-1-bromo-1-nitroethenes or alkynyl bromides . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming reaction . The process involves the oxidative addition of an aryl or vinyl halide to a palladium complex, followed by a transmetalation step where 4-(Methylthio)phenylboronic acid transfers a phenyl group to the palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which 4-(Methylthio)phenylboronic acid participates, is a key biochemical pathway . This reaction leads to the formation of biaryl compounds, which are common motifs in pharmaceuticals and organic materials . The reaction is known for its mild conditions and tolerance of various functional groups .

Result of Action

The result of the action of 4-(Methylthio)phenylboronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This leads to the production of biaryl compounds, which have various applications in pharmaceuticals and organic materials .

Action Environment

The action of 4-(Methylthio)phenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires a palladium catalyst and a base . The reaction is also known for its mild conditions, suggesting that it can be carried out at room temperature . .

Análisis Bioquímico

Biochemical Properties

4-(Methylthio)phenylboronic acid is known to participate in Suzuki-Miyaura cross-coupling reactions with 2-aryl-1-bromo-1-nitroethenes or alkynyl bromides . It also takes part in addition reactions with naphthyridine N-oxides . The compound has been found to interact with glycoproteins under slightly acidic conditions . The specific binding between the phenylboric acid of the compound and the glycosylation residues of the glycoproteins has been observed .

Cellular Effects

Phenylboronic acid, a related compound, has been shown to disrupt cytoplasmic strands and cell anchorage to the cell wall

Molecular Mechanism

It is known to participate in Suzuki-Miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds

Temporal Effects in Laboratory Settings

The compound is known to be stable and is typically stored at room temperature .

Metabolic Pathways

Boronic acids, including phenylboronic acid, are known to interact with glycosylated parts of protein structures

Propiedades

IUPAC Name |

(4-methylsulfanylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO2S/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUHTLFKBDDICS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)SC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370058 | |

| Record name | 4-(Methylthio)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98546-51-1 | |

| Record name | 4-(Methylthio)phenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98546-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylthio)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

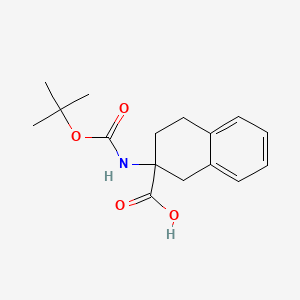

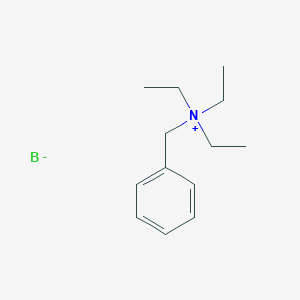

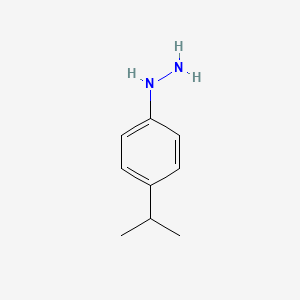

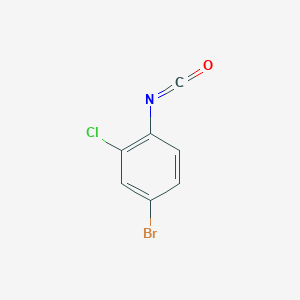

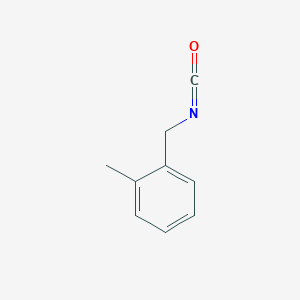

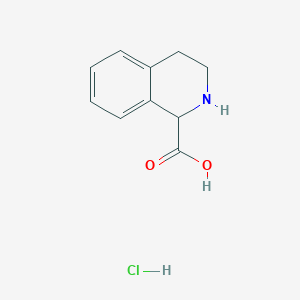

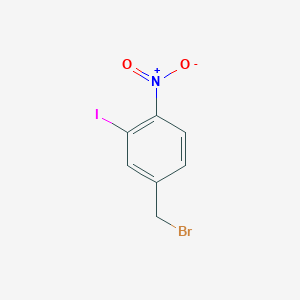

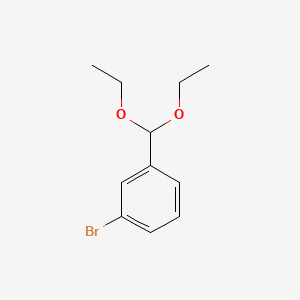

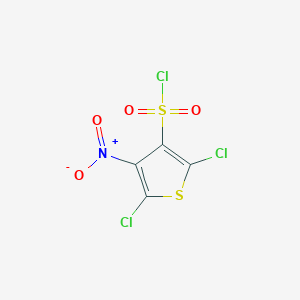

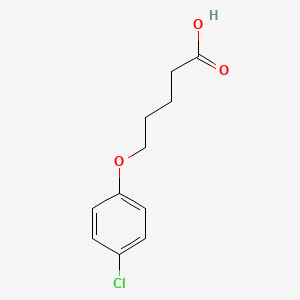

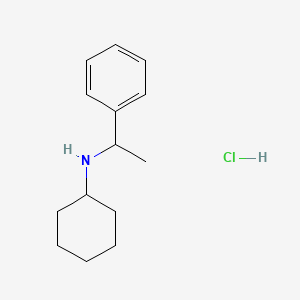

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Amino[(4-fluorobenzyl)sulfanyl]methaniminium chloride](/img/structure/B1333472.png)

![Ethyl 2-[4-(trifluoromethoxy)anilino]acetate](/img/structure/B1333474.png)